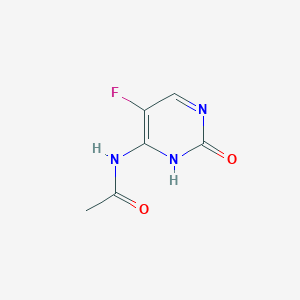

Thiophene, 2,5-diethenyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

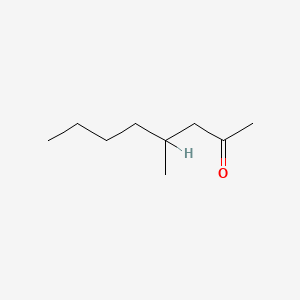

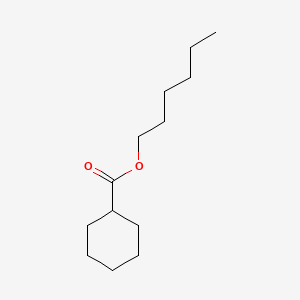

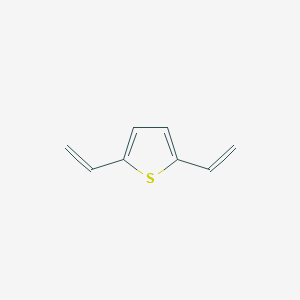

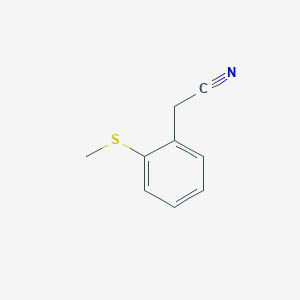

Thiophene, 2,5-diethenyl- is a derivative of Thiophene, which is a heterocyclic compound with the formula C4H4S . Thiophene consists of a planar five-membered ring and is aromatic as indicated by its extensive substitution reactions . It is a colorless liquid with a benzene-like odor .

Synthesis Analysis

Thiophene derivatives have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of Thiophene, 2,5-diethenyl- is similar to that of Thiophene, with the formula C8H12S . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Thiophene-based analogs have been used in a variety of chemical reactions. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The oxidation reaction between thiophene and hydroperoxyl radical begins via the formation of a van der Waals interaction .Physical And Chemical Properties Analysis

Thiophene is a colorless liquid with a benzene-like odor . It has a molecular weight of 140.246 . It is aromatic as indicated by its extensive substitution reactions . Compounds analogous to thiophene include furan (C4H4O), selenophene (C4H4Se) and pyrrole (C4H4NH), which each vary by the heteroatom in the ring .Safety and Hazards

Thiophene is classified as a hazardous substance. It is highly flammable and harmful if swallowed . It causes serious eye irritation and is harmful to aquatic life with long-lasting effects . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and wearing protective gloves/eye protection/face protection .

Propiedades

Número CAS |

27839-46-9 |

|---|---|

Fórmula molecular |

C8H8S |

Peso molecular |

136.22 g/mol |

Nombre IUPAC |

2,5-bis(ethenyl)thiophene |

InChI |

InChI=1S/C8H8S/c1-3-7-5-6-8(4-2)9-7/h3-6H,1-2H2 |

Clave InChI |

ANMWIHGTNVYQTJ-UHFFFAOYSA-N |

SMILES |

C=CC1=CC=C(S1)C=C |

SMILES canónico |

C=CC1=CC=C(S1)C=C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B3189069.png)